An In-depth Technical Guide to 3-(4-bromophenyl)pentanedioic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(4-bromophenyl)pentanedioic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid), a valuable halogenated aromatic dicarboxylic acid. While its direct applications are still emerging, its structural similarity to key pharmaceutical intermediates suggests significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust and reproducible synthetic pathway, provides a thorough guide to its spectroscopic characterization, and discusses its potential applications for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
3-(4-bromophenyl)pentanedioic acid belongs to the class of 3-aryl-glutaric acids, a family of compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of a bromine atom on the phenyl ring offers a strategic advantage, providing a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), aminations, or lithiation-substitution sequences.[1]
The core pentanedioic acid (glutaric acid) backbone is a key structural motif in various biologically active molecules. For instance, the closely related analog, 3-(4-chlorophenyl)pentanedioic acid, is a critical intermediate in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant.[2] This precedent underscores the potential of the bromo-analog as a precursor for novel therapeutics, where the bromine atom could be used to modulate pharmacokinetic properties or to attach additional pharmacophores.
This guide serves as a foundational resource for laboratories looking to synthesize, characterize, and utilize this high-potential molecule.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's properties is fundamental for its application. The key identifiers and computed physical properties for 3-(4-bromophenyl)pentanedioic acid are summarized below.
Chemical Structure
The molecular structure consists of a central pentanedioic acid chain with a 4-bromophenyl substituent at the C3 position.
Caption: Chemical structure of 3-(4-bromophenyl)pentanedioic acid.
Properties Table
| Property | Value | Reference(s) |
| IUPAC Name | 3-(4-bromophenyl)pentanedioic acid | [3] |
| Synonyms | 3-(4-bromophenyl)glutaric acid, β-(4-Bromophenyl)glutaric acid | [3] |
| CAS Number | 1141-24-8 | [3][4] |
| Molecular Formula | C₁₁H₁₁BrO₄ | [3][5] |
| Molecular Weight | 287.11 g/mol | [3] |
| Monoisotopic Mass | 285.98407 Da | [6] |
| Appearance | Expected to be a white to off-white solid | (Inference) |
| Purity | Commercially available with ≥97% purity | [5][7] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br | [3] |
| InChI Key | ZSYRDSTUBZGDKI-UHFFFAOYSA-N | [3][7] |
Synthesis and Purification
While various methods for the synthesis of 3-aryl-glutaric acids exist, a reliable and scalable approach involves a tandem Knoevenagel condensation/Michael addition followed by a one-pot hydrolysis and decarboxylation.[4] This methodology starts from commercially available 4-bromobenzaldehyde and diethyl malonate.
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below, illustrating the transformation from simple starting materials to the final product.
Caption: Synthetic workflow for 3-(4-bromophenyl)pentanedioic acid.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing 3-aryl-glutaric acids.[4]
Step 1: Synthesis of Diethyl (4-bromobenzylidene)malonate (Intermediate 1)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzaldehyde (18.5 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), piperidine (1.0 mL), and glacial acetic acid (1.0 mL) in toluene (100 mL).
-
Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected (approx. 1.8 mL) and the starting aldehyde spot has disappeared.
-
Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (4-bromobenzylidene)malonate, which can be used in the next step without further purification.
Step 2: Synthesis of Tetraethyl 2-(4-bromobenzyl)propane-1,1,3,3-tetracarboxylate (Intermediate 2)
-
In a separate 500 mL flask under an inert atmosphere (N₂), prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (100 mL) at 0 °C.
-
Once all the sodium has reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise at 0 °C.
-
To this solution, add a solution of the crude Intermediate 1 from the previous step in absolute ethanol (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Neutralize the reaction mixture with 1M HCl and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tetra-ester intermediate.
Step 3: Hydrolysis and Decarboxylation to 3-(4-bromophenyl)pentanedioic acid (Final Product)
-
To the crude tetra-ester from Step 2, add concentrated hydrochloric acid (37%, 150 mL).
-
Heat the mixture to reflux for 12-24 hours. This step achieves both the hydrolysis of the four ester groups and the decarboxylation of the resulting malonic acid moieties.[8][9]
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 3-(4-bromophenyl)pentanedioic acid as a white solid.
Spectroscopic Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic data for verifying the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern. Two doublets are expected in the range of δ 7.2-7.6 ppm, each integrating to 2H.
-
Methine Proton (CH): The proton at the C3 position, adjacent to the aromatic ring, will appear as a quintet or a complex multiplet around δ 3.5-3.8 ppm.
-
Methylene Protons (CH₂): The four protons of the two methylene groups (at C2 and C4) are diastereotopic. They will appear as a multiplet, likely centered around δ 2.6-2.9 ppm, integrating to 4H.
-
Carboxylic Acid Protons (COOH): A very broad singlet will be observed far downfield, typically above δ 12.0 ppm, integrating to 2H. This signal can exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will provide confirmation of the carbon skeleton.
-
Carboxyl Carbons (C=O): Signals for the two equivalent carboxylic acid carbons are expected in the range of δ 175-180 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the bromine (C-Br) will be in the range of δ 120-125 ppm. The ipso-carbon attached to the pentanedioic chain will appear around δ 140-145 ppm. The other four CH carbons will resonate between δ 128-135 ppm.
-
Methine Carbon (CH): The C3 carbon will be found around δ 40-45 ppm.
-
Methylene Carbons (CH₂): The C2 and C4 carbons are equivalent and will show a single signal in the range of δ 35-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is highly diagnostic for the carboxylic acid functional group.[10][11]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[3][12]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch: A very strong and sharp absorption band between 1690 cm⁻¹ and 1720 cm⁻¹, indicative of the conjugated carboxylic acid carbonyl group.[10]
-
C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹.
-
C-O Stretch / O-H Bend: Medium to strong bands in the 1210-1320 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI-MS) would likely show a detectable molecular ion peak (M⁺) at m/z 286 and 288 (approx. 1:1 ratio) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 286.99135 |
| [M+Na]⁺ | 308.97329 |
| [M-H]⁻ | 284.97679 |
| [M+K]⁺ | 324.94723 |
| Data sourced from PubChemLite.[6] |
Expected Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include:
-
Loss of H₂O (M-18)
-
Loss of the carboxyl group (-COOH, M-45)
-
Cleavage of the C-C bonds adjacent to the aromatic ring. A significant fragment would correspond to the bromophenyl cation or related structures.[13]
Applications in Research and Drug Development
The strategic placement of the bromine atom and the dicarboxylic acid functionality makes 3-(4-bromophenyl)pentanedioic acid a highly attractive building block.
-
Precursor for Novel Baclofen Analogs: By replacing the chlorine atom of the Baclofen precursor with bromine, novel analogs can be synthesized. This substitution can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to the GABA-B receptor, potentially leading to drugs with improved therapeutic profiles.
-
Scaffold for Medicinal Chemistry: The glutaric acid core can be cyclized to form a glutaric anhydride, which is a valuable substrate for desymmetrization reactions to produce chiral synthons. The bromophenyl moiety can be elaborated using palladium-catalyzed cross-coupling reactions to introduce diverse substituents, enabling the rapid generation of compound libraries for high-throughput screening.
-
Materials Science: Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides. The incorporation of the bromophenyl group can enhance the thermal stability and flame-retardant properties of resulting polymers.
Safety and Handling
As a laboratory chemical, 3-(4-bromophenyl)pentanedioic acid must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Conclusion
3-(4-bromophenyl)pentanedioic acid is a chemical intermediate with considerable, yet largely untapped, potential. Its synthesis is achievable through established organic chemistry reactions, and its structure is readily confirmed by standard spectroscopic techniques. For researchers in drug discovery and materials science, this compound represents a versatile platform for innovation, offering multiple avenues for chemical modification to generate novel molecules with tailored properties. This guide provides the foundational knowledge required to confidently incorporate this valuable building block into research and development programs.
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SciSpace. (2015, June 19). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). 3-(4-bromophenyl)pentanedioic Acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 31, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved January 31, 2026, from [Link]
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